molecular formula C12H18N4 B11887129 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11887129
M. Wt: 218.30 g/mol
InChI Key: IRWRNLRAVXMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure with a piperazine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)aniline
  • 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific quinazoline core structure combined with a piperazine ring. This combination imparts distinct pharmacological properties, making it a valuable scaffold in drug discovery and development. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C12H18N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h9,13H,1-8H2

InChI Key

IRWRNLRAVXMLON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.